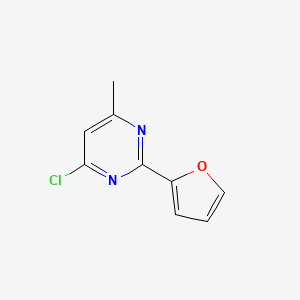

4-Chloro-2-(furan-2-yl)-6-methylpyrimidine

Description

Properties

IUPAC Name |

4-chloro-2-(furan-2-yl)-6-methylpyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O/c1-6-5-8(10)12-9(11-6)7-3-2-4-13-7/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVHXCQHIVDHFNQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)C2=CC=CO2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformational Chemistry of 4 Chloro 2 Furan 2 Yl 6 Methylpyrimidine

Nucleophilic Aromatic Substitution (SNAr) Reactions at the C4-Chlorine Position

The pyrimidine (B1678525) ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic characteristic makes the ring susceptible to nucleophilic attack, particularly at the carbon positions (C2, C4, and C6) that are ortho or para to the ring nitrogens. sigmaaldrich.comresearchgate.net In 4-Chloro-2-(furan-2-yl)-6-methylpyrimidine, the chlorine atom at the C4 position is an excellent leaving group, further activated towards nucleophilic aromatic substitution (SNAr) by the adjacent nitrogen atoms. clockss.orgresearchgate.net This high reactivity allows for the facile displacement of the chloride by a wide range of nucleophiles under relatively mild conditions. nih.gov

Amination Reactions with Primary and Secondary Amines

The displacement of the C4-chlorine by nitrogen-based nucleophiles is a common and efficient method for the synthesis of 4-aminopyrimidine (B60600) derivatives. Both primary and secondary amines can readily react with 4-Chloro-2-(furan-2-yl)-6-methylpyrimidine, typically in the presence of a base in a suitable solvent. The reaction proceeds via a classic SNAr mechanism, involving the addition of the amine to form a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the elimination of the chloride ion to restore aromaticity. nih.govchemscene.com While palladium-catalyzed methods exist for this transformation (see Section 3.4), direct SNAr is often feasible for activated substrates like this one. clockss.orgcas.cz The reaction is generally applicable to a wide array of anilines and aliphatic amines. researchgate.netwur.nl

Table 1: Examples of Amination Reactions This table is illustrative and based on the general reactivity of chloropyrimidines.

| Amine Nucleophile | Product | Typical Conditions |

|---|---|---|

| Aniline | N-phenyl-2-(furan-2-yl)-6-methylpyrimidin-4-amine | Heat, solvent (e.g., 2-Propanol, Water), optional acid catalyst cas.cz |

| Piperidine | 4-(Piperidin-1-yl)-2-(furan-2-yl)-6-methylpyrimidine | Base (e.g., K2CO3), solvent (e.g., DMF), heat |

| Benzylamine | N-benzyl-2-(furan-2-yl)-6-methylpyrimidin-4-amine | Base (e.g., Et3N), solvent (e.g., EtOH), reflux |

Reactions with Oxygen-Based Nucleophiles (e.g., Alkoxides, Phenoxides)

Oxygen-based nucleophiles, such as alkoxides (e.g., sodium methoxide) and phenoxides, can effectively displace the C4-chlorine to form the corresponding ether derivatives. These reactions are typically carried out by treating the chloropyrimidine with a pre-formed sodium or potassium salt of the desired alcohol or phenol (B47542) in a polar aprotic solvent. Such transformations are fundamental in modifying the electronic and physical properties of the pyrimidine core. For instance, the reaction of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate with sodium phenoxide yields the normal substitution product. stackexchange.com Similarly, reactions with alkoxides are known to proceed efficiently on activated chloropyrimidines. wur.nl

Table 2: Examples of Reactions with O-Nucleophiles This table is illustrative and based on the general reactivity of chloropyrimidines.

| O-Nucleophile | Product | Typical Conditions |

|---|---|---|

| Sodium Methoxide (NaOMe) | 4-Methoxy-2-(furan-2-yl)-6-methylpyrimidine | Methanol (MeOH), reflux |

| Sodium Phenoxide (NaOPh) | 4-Phenoxy-2-(furan-2-yl)-6-methylpyrimidine | DMF or Dioxane, heat stackexchange.com |

| Sodium Ethoxide (NaOEt) | 4-Ethoxy-2-(furan-2-yl)-6-methylpyrimidine | Ethanol (EtOH), reflux |

Reactions with Sulfur-Based Nucleophiles (e.g., Thiolates)

Analogous to oxygen nucleophiles, sulfur-based nucleophiles like thiolates (RS⁻) and thiophenoxides (ArS⁻) readily react at the C4 position to yield 4-thioether derivatives. These reactions are typically fast and high-yielding due to the high nucleophilicity of sulfur species. The reaction of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate with sodium thiophenoxide is a known example of this type of transformation. stackexchange.com The resulting thioethers can be valuable intermediates themselves, as the sulfur moiety can be further oxidized to sulfoxides or sulfones, modulating the electronic properties of the pyrimidine ring. In some systems, palladium catalysis can be used to facilitate C-S cross-coupling, but direct SNAr is often sufficient. mdpi.comnih.gov

Table 3: Examples of Reactions with S-Nucleophiles This table is illustrative and based on the general reactivity of chloropyrimidines.

| S-Nucleophile | Product | Typical Conditions |

|---|---|---|

| Sodium thiomethoxide (NaSMe) | 4-(Methylthio)-2-(furan-2-yl)-6-methylpyrimidine | DMF or EtOH, room temperature or heat |

| Sodium thiophenoxide (NaSPh) | 4-(Phenylthio)-2-(furan-2-yl)-6-methylpyrimidine | DMF or EtOH, heat stackexchange.com |

Electrophilic Aromatic Substitution Reactions on the Furan (B31954) Ring

In contrast to the electron-deficient pyrimidine ring, the furan ring is a five-membered, π-electron-rich aromatic heterocycle. sigmaaldrich.com This makes it highly reactive towards electrophilic aromatic substitution (EAS), often reacting more readily than benzene. uoanbar.edu.iqnih.gov In 4-Chloro-2-(furan-2-yl)-6-methylpyrimidine, the furan ring is substituted at its C2 position by the pyrimidine moiety. Due to the stabilizing effect of the oxygen atom's lone pair on the reaction intermediate (the sigma complex), electrophilic attack on a 2-substituted furan overwhelmingly favors the C5 position. uoanbar.edu.iq Therefore, reactions such as nitration, halogenation, Friedel-Crafts acylation, and sulfonation are expected to occur selectively at the C5-position of the furan ring, leaving the pyrimidine core intact, provided that mild conditions are used to avoid degradation.

Reactivity of the Methyl Group at C6

The methyl group at the C6 position of the pyrimidine ring is not inert. Its protons are acidified by the electron-withdrawing nature of the adjacent nitrogen atoms, making this an "active" methyl group. This reactivity is analogous to that of methyl groups in α- or γ-positions to the nitrogen in pyridine (B92270) or in 2,4-dinitrotoluene.

This activation allows the methyl group to participate in base- or acid-catalyzed condensation reactions with aldehydes, particularly aromatic aldehydes like benzaldehyde. This reaction, an aldol-type condensation, results in the formation of a styryl-pyrimidine derivative, effectively elongating the conjugated system of the molecule. This reactivity has been confirmed for related methylpyrimidine scaffolds. sigmaaldrich.com

Furthermore, the methyl group can be a site for oxidation. While the pyrimidine ring itself can be oxidized, for instance with peracids to form N-oxides, clockss.org the methyl group can also be targeted. Under controlled oxidation conditions, it can be converted to a hydroxymethyl group (-CH₂OH), an aldehyde (-CHO), or a carboxylic acid (-COOH), providing another handle for further functionalization. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions for Further Functionalization

The C4-Cl bond in 4-Chloro-2-(furan-2-yl)-6-methylpyrimidine serves as an excellent handle for various palladium-catalyzed cross-coupling reactions. These transformations are cornerstones of modern organic synthesis, enabling the formation of carbon-carbon and carbon-nitrogen bonds with high efficiency and functional group tolerance. The C4 position of dichloropyrimidines is generally more reactive in these couplings than the C2 or C6 positions. mdpi.comnih.gov

Suzuki-Miyaura Coupling : This reaction couples the chloropyrimidine with an organoboron reagent (e.g., a boronic acid or ester) to form a new C-C bond. It is widely used to introduce aryl or heteroaryl substituents. Microwave-assisted Suzuki coupling of 2,4-dichloropyrimidines with various boronic acids shows high efficiency and regioselectivity for the C4 position. A specific procedure for the Suzuki coupling of 2-chloro-4-(furan-2-yl)pyrimidine (B38051) has been reported, highlighting the feasibility of this reaction.

Sonogashira Coupling : This reaction involves the coupling of the chloropyrimidine with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, to form an alkynylated pyrimidine. This method is highly effective for introducing sp-hybridized carbon substituents and has been successfully applied to various chloropyrimidine derivatives.

Heck Coupling : The Heck reaction couples the chloropyrimidine with an alkene to form a new C-C bond, typically yielding a vinyl-substituted pyrimidine. This reaction provides a direct route to extend the π-system of the molecule.

Buchwald-Hartwig Amination : As an alternative to the direct SNAr amination (Section 3.1.1), the Buchwald-Hartwig reaction offers a powerful and often milder method for C-N bond formation. It uses a palladium catalyst with specialized phosphine (B1218219) ligands to couple the chloropyrimidine with a wide range of primary and secondary amines, including those that are poor nucleophiles in SNAr reactions. clockss.org

Table 4: Overview of Palladium-Catalyzed Cross-Coupling Reactions at C4 This table is illustrative and based on established reactivity patterns for chloropyrimidines.

| Reaction Name | Coupling Partner | Product Type | Typical Catalyst System |

|---|---|---|---|

| Suzuki-Miyaura | Aryl/Heteroaryl Boronic Acid | 4-Aryl/Heteroaryl-pyrimidine | Pd(PPh₃)₄, Base (e.g., K₂CO₃) |

| Sonogashira | Terminal Alkyne | 4-Alkynyl-pyrimidine | Pd(PPh₃)₄, CuI, Base (e.g., Et₃N) |

| Heck | Alkene (e.g., Styrene) | 4-Vinyl-pyrimidine | Pd(OAc)₂, Phosphine Ligand, Base |

| Buchwald-Hartwig | Primary/Secondary Amine | 4-Amino-pyrimidine | Pd₂(dba)₃, Ligand (e.g., XPhos), Base (e.g., NaOtBu) |

Advanced Suzuki-Miyaura Coupling Applications

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for forming carbon-carbon bonds. mdpi.com For 4-Chloro-2-(furan-2-yl)-6-methylpyrimidine, the C4-chloro substituent serves as a prime reaction site for such palladium-catalyzed couplings. This reaction facilitates the introduction of a wide array of aryl and heteroaryl groups at this position, creating diverse molecular scaffolds.

Research has demonstrated that the Suzuki-Miyaura coupling of halogenated pyrimidines is a highly efficient process. mdpi.com The general mechanism involves the oxidative addition of the palladium(0) catalyst to the aryl halide (the chloropyrimidine), followed by transmetalation with a boronic acid or ester, and concluding with reductive elimination to yield the coupled product and regenerate the catalyst. mdpi.com

In applications analogous to 4-Chloro-2-(furan-2-yl)-6-methylpyrimidine, the coupling of 2,4-dichloropyrimidines with various aryl and heteroaryl boronic acids has been extensively studied. Microwave-assisted conditions have proven particularly effective, leading to C4-substituted pyrimidines in good to excellent yields. mdpi.com The choice of catalyst, base, and solvent system is crucial for optimizing the reaction. For instance, the use of Pd(PPh₃)₄ with a base like K₃PO₄ in a solvent such as 1,4-dioxane (B91453) has been successful in the arylation of similar pyrimidine systems. semanticscholar.org Electron-rich boronic acids tend to produce good yields in these couplings. semanticscholar.org

The table below summarizes representative conditions and outcomes for Suzuki-Miyaura reactions on related chloropyrimidine substrates, which are indicative of the expected reactivity for 4-Chloro-2-(furan-2-yl)-6-methylpyrimidine.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Chloropyrimidines

| Aryl Halide | Boronic Acid | Catalyst System | Base | Solvent | Yield | Reference |

| 2,4-Dichloropyrimidine (B19661) | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₂CO₃ | 1,4-Dioxane/H₂O | High | mdpi.com |

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | Good | semanticscholar.org |

| 2-chloro-4,6-dimethoxypyrimidine | Benzo[b]furan-2-boronic acid | Allyl-based Palladium Precatalyst | Various | MeOH/THF | >90% | researchgate.net |

| 2-chloro-4,6-dimethoxypyrimidine | 3-Furan boronic acid | Allyl-based Palladium Precatalyst | Various | MeOH/THF | ~70% | researchgate.net |

This table is interactive. Click on headers to sort.

Buchwald-Hartwig Amination and Other C-N Bond Formations

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. wikipedia.orglibretexts.org This reaction is highly applicable to 4-Chloro-2-(furan-2-yl)-6-methylpyrimidine, enabling the synthesis of a variety of 4-amino-pyrimidine derivatives. These products are significant, as the N-aryl pyrimidine motif is prevalent in many biologically active compounds.

The reaction mechanism proceeds via a catalytic cycle similar to other palladium cross-couplings, involving oxidative addition, amine coordination and deprotonation to form a palladium-amido complex, followed by reductive elimination. wikipedia.org The choice of ligand is critical to the success of the reaction. Sterically hindered and electron-rich phosphine ligands, such as Josiphos or BrettPhos, are often employed to facilitate the coupling, especially with less reactive aryl chlorides. libretexts.orgresearchgate.net

While direct studies on 4-Chloro-2-(furan-2-yl)-6-methylpyrimidine are not extensively documented, research on analogous systems provides a clear precedent. For example, the amination of 4-chloropyrrolopyrimidines has been successfully achieved using acid catalysis in alcoholic solvents or water, providing an alternative to palladium-catalyzed methods for certain substrates. preprints.org However, the Buchwald-Hartwig approach offers broader substrate scope. libretexts.org Highly regioselective amination at the C-4 position of 2,4-dichloropyridines has been achieved at lower temperatures, demonstrating that selective functionalization is possible even with multiple reactive sites. researchgate.net This selectivity is crucial for the controlled synthesis of complex molecules.

Table 2: Ligands and Conditions for Buchwald-Hartwig Amination of Aryl Chlorides

| Aryl Chloride Substrate | Amine | Ligand | Base | Catalyst | Application | Reference |

| Aryl Chlorides | Primary Amines | BrettPhos | NaOtBu | Pd₂(dba)₃ | General amination of hindered amines | libretexts.org |

| 4-Chloropyridines | Benzylamines | Josiphos | NaOtBu | Pd(OAc)₂ | Selective amination | researchgate.net |

| Aryl Chlorides | Various Amines | Bulky Nucleophilic Carbene (IPr) | NaOtBu | (IPr)Pd(acac)Cl | Efficient general amination | organic-chemistry.org |

| Deactivated Aryl Chlorides | Amines | Pd-PEPPSI-IPentAn | NaOtBu | Pd-PEPPSI-IPentAn | Amination under aerobic conditions | organic-chemistry.org |

This table is interactive. Click on headers to sort.

Modifications Involving the Pyrimidine Ring System Itself

Beyond substitution at the C4 position, the pyrimidine ring of 4-Chloro-2-(furan-2-yl)-6-methylpyrimidine can undergo more profound structural changes, including ring-opening/recyclization and redox reactions.

Ring-Opening and Re-cyclization Strategies

The pyrimidine ring, while aromatic, can be induced to open under specific conditions, often followed by re-cyclization to form novel heterocyclic systems. In biological systems, enzymes like dihydropyrimidases catalyze the hydrolytic ring-opening of dihydropyrimidines. umich.edu In synthetic chemistry, such transformations can be triggered by strong nucleophiles or specific reaction conditions.

A particularly relevant transformation involves the furan moiety. Acid-catalyzed treatment of N-(furfuryl) amides can lead to the opening of the furan ring to form a 1,4-dicarbonyl intermediate. rsc.org This intermediate can then undergo intramolecular condensation and cyclization. For 4-Chloro-2-(furan-2-yl)-6-methylpyrimidine, a hypothetical pathway could involve a reaction that first links the furan and pyrimidine rings (e.g., via an intramolecular cyclization), followed by acid-catalyzed opening of the furan ring and subsequent re-cyclization to form a new, annulated heterocyclic structure, such as a pyrrolopyrimidine derivative. rsc.org

Furthermore, pyrimidine derivatives can be used as building blocks in cyclization reactions. For example, aminopyrimidines can react with various reagents to construct fused ring systems like pyrimido[4,5-d]pyrimidines. rsc.org While starting from the chloro-derivative would require an initial amination step, this highlights the potential for using the pyrimidine core to build more complex polycyclic structures.

Selective Reduction or Oxidation Processes

The pyrimidine and furan rings exhibit different susceptibilities to reduction and oxidation, allowing for selective transformations.

Reduction: Due to their relatively low aromaticity, pyrimidines can be reduced more easily than related heterocycles like pyridine. researchgate.net Catalytic hydrogenation or the use of reducing agents like sodium borohydride (B1222165) can reduce the pyrimidine ring to yield dihydropyrimidine (B8664642) or tetrahydropyrimidine (B8763341) derivatives. researchgate.netnih.gov For instance, the reduction of uracil (B121893) and thymine (B56734) to their di-hydro counterparts is a key step in their catabolism. umich.edu The furan ring is also susceptible to reduction, which can sometimes be a competing pathway. However, chemoselective methods have been developed. For example, the use of 2-phenylbenzimidazoline, generated in situ, can selectively reduce double bonds conjugated to electron-withdrawing groups without affecting a furan ring, offering a pathway to modify substituents on the pyrimidine ring without altering the furan moiety. nih.gov

Oxidation: Oxidation of the pyrimidine ring itself is also possible. Depending on the oxidant and substrate, oxidation can occur at the nitrogen atoms to form N-oxides or on the ring carbons. researchgate.netresearchgate.net For example, alkyl-substituted pyrimidines can be oxidized at the alkyl group to form carboxylic acids using reagents like KMnO₄. researchgate.net The furan ring is also prone to oxidation, which can lead to ring-opening or the formation of furanones. This reactivity requires careful selection of reaction conditions to achieve selective oxidation of either the pyrimidine system or its substituents.

Structural Characterization and Spectroscopic Elucidation of 4 Chloro 2 Furan 2 Yl 6 Methylpyrimidine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For 4-Chloro-2-(furan-2-yl)-6-methylpyrimidine, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provides a complete assignment of all proton and carbon signals.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of 4-Chloro-2-(furan-2-yl)-6-methylpyrimidine is expected to display distinct signals corresponding to each unique proton environment in the molecule. The anticipated chemical shifts (δ) in parts per million (ppm) are predicted based on the analysis of similar pyrimidine (B1678525) and furan-containing structures. nih.govfrontiersin.org

The furan (B31954) ring protons typically appear in the aromatic region. The proton at position 5 of the furan ring (H-5') is expected to be the most downfield due to the deshielding effect of the adjacent oxygen atom and the pyrimidine ring. The protons at positions 3' and 4' (H-3' and H-4') will show characteristic coupling patterns. The pyrimidine ring has a single proton at position 5 (H-5), which would appear as a singlet. The methyl group protons (-CH₃) at position 6 of the pyrimidine ring will also produce a singlet, but at a much higher field (upfield) compared to the aromatic protons.

Predicted ¹H NMR Data for 4-Chloro-2-(furan-2-yl)-6-methylpyrimidine

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H-5' (Furan) | ~7.70 | Doublet of doublets (dd) |

| H-3' (Furan) | ~7.30 | Doublet of doublets (dd) |

| H-5 (Pyrimidine) | ~7.20 | Singlet (s) |

| H-4' (Furan) | ~6.60 | Doublet of doublets (dd) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Predicted ¹³C NMR Data for 4-Chloro-2-(furan-2-yl)-6-methylpyrimidine

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-4 (Pyrimidine) | ~170.0 |

| C-6 (Pyrimidine) | ~165.0 |

| C-2 (Pyrimidine) | ~162.0 |

| C-2' (Furan) | ~153.0 |

| C-5' (Furan) | ~148.0 |

| C-5 (Pyrimidine) | ~118.0 |

| C-3' (Furan) | ~121.0 |

| C-4' (Furan) | ~113.0 |

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To confirm the assignments made from ¹H and ¹³C NMR spectra, two-dimensional NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by two or three bonds). For 4-Chloro-2-(furan-2-yl)-6-methylpyrimidine, COSY would show correlations between the coupled protons on the furan ring (H-3', H-4', and H-5').

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded carbon and proton atoms. It would definitively link each proton signal (e.g., H-5, -CH₃, H-3', H-4', H-5') to its corresponding carbon signal (C-5, -CH₃, C-3', C-4', C-5').

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for piecing together the molecular structure. For instance, it would show correlations from the methyl protons (-CH₃) to the pyrimidine carbons C-6 and C-5. It would also show correlations between the furan protons (H-3' and H-5') and the pyrimidine carbon C-2, confirming the connection between the two heterocyclic rings.

Infrared (IR) Spectroscopy: Vibrational Analysis and Functional Group Identification

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of 4-Chloro-2-(furan-2-yl)-6-methylpyrimidine is expected to show characteristic absorption bands for the various bonds present. chemicalbook.combiointerfaceresearch.com

Predicted IR Absorption Bands for 4-Chloro-2-(furan-2-yl)-6-methylpyrimidine

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3100-3000 | C-H stretching | Aromatic (Furan and Pyrimidine rings) |

| ~2950-2850 | C-H stretching | Aliphatic (-CH₃) |

| ~1600-1450 | C=C and C=N stretching | Aromatic rings |

| ~1250-1020 | C-O-C stretching | Furan ring ether linkage |

The presence of these bands in the experimental spectrum would confirm the existence of the pyrimidine and furan rings, the methyl group, and the chloro substituent.

Mass Spectrometry (MS): Determination of Molecular Weight and Fragmentation Pathways

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. In electron ionization mass spectrometry (EI-MS), the molecule is ionized to form a molecular ion (M⁺˙), whose mass-to-charge ratio (m/z) gives the molecular weight. The molecular ion of 4-Chloro-2-(furan-2-yl)-6-methylpyrimidine is expected at an m/z corresponding to its molecular formula, C₉H₇ClN₂O. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the mass spectrum will exhibit a characteristic M⁺˙ peak and an M+2 peak with a ~3:1 intensity ratio. nih.gov

The molecular ion can then undergo fragmentation, breaking into smaller, charged fragments. The fragmentation pattern provides valuable structural information.

Plausible Fragmentation Pathway:

Molecular Ion (M⁺˙): The appearance of peaks at m/z 206 (for ³⁵Cl) and 208 (for ³⁷Cl) would confirm the molecular weight.

Loss of Chlorine: A common fragmentation for chloro-derivatives is the loss of a chlorine radical, leading to a fragment at m/z 171.

Loss of Methyl Group: Cleavage of the methyl group would result in a fragment at m/z 191.

Furan Ring Fragmentation: The furan ring can lose a CO molecule (28 Da), leading to further fragmentation pathways. nih.gov

X-ray Crystallography: High-Resolution Solid-State Structural Determination and Conformational Analysis

While specific X-ray crystallographic data for 4-Chloro-2-(furan-2-yl)-6-methylpyrimidine is not publicly available, this technique, when applicable, provides the most definitive structural proof. If suitable crystals can be grown, single-crystal X-ray diffraction would yield a high-resolution, three-dimensional model of the molecule in the solid state. researchgate.netmdpi.com

This analysis would provide precise data on:

Bond Lengths: The exact distances between connected atoms (e.g., C-Cl, C-N, C-O, C-C).

Bond Angles: The angles between adjacent bonds, revealing the geometry around each atom.

Conformational Analysis: The dihedral angle between the pyrimidine and furan rings, indicating their relative orientation and the degree of planarity of the molecule.

Crystal Packing: Information on how the molecules are arranged in the crystal lattice, including any intermolecular interactions like π-π stacking or halogen bonding.

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, π-Stacking)

The supramolecular architecture of crystalline solids is dictated by a complex interplay of various non-covalent interactions. In the case of 4-chloro-2-(furan-2-yl)-6-methylpyrimidine and its derivatives, the molecular structure, featuring a pyrimidine ring, a furan moiety, a chloro substituent, and a methyl group, allows for a range of intermolecular interactions that govern the crystal packing. These interactions primarily include hydrogen bonding, halogen bonding, and π-stacking, which collectively determine the three-dimensional arrangement of molecules in the crystal lattice.

Hydrogen Bonding:

Hydrogen bonds are among the most significant interactions in determining the crystal packing of nitrogen-containing heterocyclic compounds. In derivatives of 4-chloro-2-(furan-2-yl)-6-methylpyrimidine that incorporate hydrogen bond donors (such as amino or hydroxyl groups) and acceptors, these interactions play a crucial role. For instance, in related pyrimidine structures, N-H···N and C-H···O hydrogen bonds are commonly observed.

In a closely related structure, 3-[(Furan-2-yl)carbonyl]-1-(pyrimidin-2-yl)thiourea, the molecular conformation is stabilized by an intramolecular N—H···N hydrogen bond. researchgate.netnih.gov In the crystal, molecules are linked by pairs of N—H···N and weak C—H···S hydrogen bonds, forming centrosymmetric dimers. nih.gov The pyrimidine ring nitrogen atoms are potent hydrogen bond acceptors, readily interacting with suitable donors from neighboring molecules. The oxygen atom of the furan ring can also participate as a hydrogen bond acceptor.

Halogen Bonding:

The presence of a chlorine atom at the 4-position of the pyrimidine ring introduces the possibility of halogen bonding. Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. In the crystal structures of chloro-substituted heterocyclic compounds, Cl···N, Cl···O, and Cl···Cl interactions can be observed. These interactions, although generally weaker than conventional hydrogen bonds, can significantly influence the crystal packing. The strength and geometry of halogen bonds depend on the electronic environment of the chlorine atom and the nature of the acceptor. In some crystal structures, halogen bonds have been shown to be a key factor in the formation of specific supramolecular assemblies. nih.gov

π-Stacking Interactions:

The interplay of these various intermolecular forces—hydrogen bonding, halogen bonding, and π-stacking—results in a specific and stable three-dimensional arrangement of the molecules in the solid state. The precise nature and hierarchy of these interactions can be elucidated through single-crystal X-ray diffraction studies.

Detailed Research Findings:

While a specific crystal structure for 4-chloro-2-(furan-2-yl)-6-methylpyrimidine is not publicly available, analysis of a closely related compound, 3-[(Furan-2-yl)carbonyl]-1-(pyrimidin-2-yl)thiourea, provides valuable insights into the potential intermolecular interactions. researchgate.netnih.gov

In the crystal structure of 3-[(Furan-2-yl)carbonyl]-1-(pyrimidin-2-yl)thiourea, the molecules form centrosymmetric dimers through a combination of N—H···N and C—H···S hydrogen bonds. The pyrimidine ring and the furan ring are nearly coplanar, facilitating potential π-π interactions between adjacent dimers. The key interaction parameters are summarized in the table below.

Interactive Data Tables

Table 1: Crystal Data and Structure Refinement for 3-[(Furan-2-yl)carbonyl]-1-(pyrimidin-2-yl)thiourea

| Parameter | Value |

| Empirical Formula | C10H8N4O2S |

| Formula Weight | 248.26 |

| Crystal System | Monoclinic |

| Space Group | P21/n |

| a (Å) | 5.6962 (2) |

| b (Å) | 21.0530 (7) |

| c (Å) | 8.7901 (3) |

| β (°) | 95.559 (3) |

| Volume (ų) | 1049.17 (6) |

| Z | 4 |

| Density (calculated) (Mg/m³) | 1.572 |

| Reference | researchgate.netnih.gov |

Table 2: Hydrogen Bond Geometry for 3-[(Furan-2-yl)carbonyl]-1-(pyrimidin-2-yl)thiourea (Å, °)

| D—H···A | d(D—H) | d(H···A) | d(D···A) | <(DHA) |

| N1—H1A···N3 | 0.86 | 2.16 | 2.803 (2) | 132 |

| N2—H2A···N4i | 0.86 | 2.16 | 3.018 (2) | 175 |

| C10—H10···S1ii | 0.93 | 2.85 | 3.754 (2) | 163 |

| Symmetry codes: (i) -x+1, -y+1, -z+1; (ii) x+1/2, -y+3/2, z+1/2 | ||||

| Reference | nih.gov |

Computational and Theoretical Investigations of 4 Chloro 2 Furan 2 Yl 6 Methylpyrimidine

Quantum Chemical Calculations

Quantum chemical calculations, especially those employing Density Functional Theory (DFT), are powerful tools for elucidating the molecular structure, reactivity, and electronic properties of chemical compounds. researchgate.netresearchgate.net For 4-chloro-2-(furan-2-yl)-6-methylpyrimidine, these methods can predict its fundamental characteristics.

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

DFT calculations are instrumental in understanding the electronic behavior of complex molecules. nih.gov Studies on related pyrimidine (B1678525) derivatives, often using the B3LYP functional with basis sets like 6-31G++(d,p) or 6-311G(d,p), provide insights into geometric optimization, electronic properties, and reactivity. nih.govresearchgate.net

For 4-chloro-2-(furan-2-yl)-6-methylpyrimidine, DFT would likely reveal a nearly planar geometry, with a slight dihedral angle between the pyrimidine and furan (B31954) rings. The electronic distribution would be significantly influenced by the electronegative chlorine atom and the nitrogen atoms in the pyrimidine ring, as well as the oxygen atom in the furan ring. These features are crucial in determining the molecule's reactivity, particularly towards nucleophilic substitution at the carbon atom bonded to the chlorine. thieme.de The methyl group at position 6 would act as an electron-donating group, subtly modulating the electronic landscape of the pyrimidine ring.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is fundamental to predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy gap between the HOMO and LUMO is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net

In analogous compounds like 4-chloro-2-[(furan-2-ylmethyl)amino]-5-sulfamoylbenzoic acid, the HOMO is typically distributed over the more electron-rich portions of the molecule, while the LUMO is localized on the electron-deficient pyrimidine ring. researchgate.net For 4-chloro-2-(furan-2-yl)-6-methylpyrimidine, the HOMO is expected to have significant contributions from the furan ring and the pyrimidine ring's nitrogen atoms. Conversely, the LUMO is anticipated to be centered predominantly on the pyrimidine ring, particularly on the C4-C5-C6 fragment, including the carbon atom attached to the chlorine. This localization makes the C4 position the primary site for nucleophilic attack.

A smaller HOMO-LUMO energy gap generally implies higher reactivity. researchgate.net Theoretical studies on similar pyrimidine derivatives allow for an estimation of this energy gap, which provides a quantitative measure of the molecule's stability and reactivity profile.

Table 1: Estimated Frontier Molecular Orbital Properties

| Property | Estimated Value | Significance |

|---|---|---|

| HOMO Energy | ~ -6.5 to -7.5 eV | Indicates electron-donating ability |

| LUMO Energy | ~ -1.5 to -2.5 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | ~ 4.0 to 5.0 eV | Correlates with chemical stability and reactivity |

Note: These values are estimations based on DFT calculations of structurally similar pyrimidine and furan derivatives.

Natural Bond Orbital (NBO) Analysis and Charge Distribution

Natural Bond Orbital (NBO) analysis provides a detailed picture of the charge distribution and the interactions between different parts of a molecule. It helps in understanding hyperconjugative interactions and charge delocalization, which are key to molecular stability. researchgate.net

For 4-chloro-2-(furan-2-yl)-6-methylpyrimidine, NBO analysis would likely show significant negative charges on the nitrogen atoms of the pyrimidine ring and the oxygen atom of the furan ring due to their high electronegativity. The carbon atom attached to the chlorine (C4) would carry a partial positive charge, further confirming its role as an electrophilic center. The chlorine atom itself would be negatively charged.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

DFT calculations are widely used to predict spectroscopic data, which can then be compared with experimental results for structural validation. researchgate.net

NMR Chemical Shifts: Theoretical calculations of 1H and 13C NMR chemical shifts for 4-chloro-2-(furan-2-yl)-6-methylpyrimidine can be performed. The proton on the pyrimidine ring would likely appear in the aromatic region, downfield due to the ring's electron-withdrawing nature. The methyl protons would be found upfield. The furan protons would have characteristic shifts in the heterocyclic aromatic region. The 13C NMR spectrum would show a distinct signal for the C4 carbon at a downfield position, characteristic of a carbon bonded to a halogen.

Vibrational Frequencies: The vibrational spectrum (FT-IR and Raman) can be predicted to identify characteristic functional group frequencies. Key vibrational modes would include C-H stretching of the methyl group and the aromatic rings, C=N and C=C stretching vibrations within the pyrimidine ring, C-O-C stretching of the furan ring, and the C-Cl stretching vibration, which would appear at a lower frequency. Comparing calculated and experimental spectra is a standard method for confirming molecular structure. researchgate.net

Table 2: Predicted Characteristic Vibrational Frequencies

| Vibrational Mode | Predicted Wavenumber (cm-1) |

|---|---|

| Aromatic C-H Stretch | 3100 - 3000 |

| Methyl C-H Stretch | 2980 - 2870 |

| C=N/C=C Ring Stretching | 1600 - 1450 |

| Furan Ring Breathing | ~1250 |

| C-Cl Stretch | 800 - 600 |

Note: These are typical ranges and would be precisely calculated in a specific DFT study.

Conformational Landscape and Energetic Preferences

The conformational flexibility of 4-chloro-2-(furan-2-yl)-6-methylpyrimidine primarily revolves around the rotation of the furan ring relative to the pyrimidine ring. DFT calculations can map the potential energy surface for this rotation to identify the most stable conformer(s) and the energy barriers between them. It is highly probable that the most stable conformation is one where the two rings are coplanar or nearly coplanar to maximize π-conjugation, though steric hindrance could lead to a slightly twisted arrangement. The energy barrier for rotation would provide information on the molecule's conformational rigidity at different temperatures.

Molecular Dynamics (MD) Simulations to Explore Dynamic Behavior and Interactions

While quantum chemical calculations provide insights into static molecular properties, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. nih.gov MD simulations can reveal how 4-chloro-2-(furan-2-yl)-6-methylpyrimidine would behave in a solution or interact with a biological target like a protein.

MD simulations on related pyrimidine derivatives have been used to investigate their stability and interactions within protein binding sites. nih.gov For the title compound, an MD simulation could model its solvation in different solvents, providing information on its solubility and the structure of the solvent shell around it. In a biological context, if this molecule were to be investigated as a potential drug candidate, MD simulations could predict its binding stability to a target protein, the specific interactions (like hydrogen bonds or hydrophobic contacts) that stabilize the complex, and the conformational changes that might occur upon binding. nih.gov These simulations are crucial for understanding the molecule's behavior in a dynamic, realistic environment, which is essential for applications in materials science and drug design.

Theoretical Investigations of Reaction Mechanisms and Transition States

Similarly, there is a scarcity of published research detailing theoretical investigations into the reaction mechanisms and transition states specifically involving 4-Chloro-2-(furan-2-yl)-6-methylpyrimidine. Theoretical studies on the reactivity of chloropyrimidines have been conducted, providing general insights into nucleophilic aromatic substitution (SNAr) reactions. These studies often use quantum mechanics to analyze the regioselectivity and energy barriers of such reactions. wuxiapptec.comarkat-usa.org For example, investigations into the reactions of chloropyrimidines with amines have explored the influence of substituents and reaction conditions on the substitution pattern. arkat-usa.orgresearchgate.net

However, these generalized findings have not been specifically applied to or validated for 4-Chloro-2-(furan-2-yl)-6-methylpyrimidine. Consequently, there are no computational data, such as activation energies or the geometries of transition state structures, available for the reactions of this particular compound. The exploration of its reaction mechanisms through theoretical calculations remains an open area for future scientific inquiry.

Mechanistic Investigations of Chemical Interactions and Transformational Pathways

Detailed Reaction Mechanism Elucidation for Key Derivatization Pathways

The primary derivatization pathways for 4-chloro-2-(furan-2-yl)-6-methylpyrimidine hinge on the reactivity of the C4-chloro substituent. Two of the most significant transformations are Nucleophilic Aromatic Substitution (SNAr) and Suzuki-Miyaura cross-coupling.

Nucleophilic Aromatic Substitution (SNAr)

This is a principal reaction pathway for halo-pyrimidines. The mechanism proceeds via a two-step, addition-elimination sequence. libretexts.orglibretexts.org

Nucleophilic Attack: A nucleophile (Nu⁻) attacks the carbon atom bearing the chlorine atom (C4). This attack is facilitated by the electron-withdrawing nature of the two ring nitrogen atoms, which lower the electron density at the C2, C4, and C6 positions, making them susceptible to nucleophilic attack. stackexchange.com The attack forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org

Chloride Elimination: The aromaticity of the pyrimidine (B1678525) ring is temporarily lost in the Meisenheimer complex. The ring regains its aromaticity through the expulsion of the chloride leaving group, resulting in the final substituted product. libretexts.org

A variety of nucleophiles can be employed in this reaction, including amines, alkoxides, and thiolates, leading to a diverse range of 4-substituted pyrimidine derivatives. thieme.deresearchgate.net

Suzuki-Miyaura Cross-Coupling

This palladium-catalyzed reaction is a powerful method for forming carbon-carbon bonds by coupling the chloropyrimidine with an organoboron compound, typically a boronic acid or its ester. libretexts.org The catalytic cycle involves three main steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the pyrimidine ring. This step forms a Pd(II) intermediate. While aryl chlorides are generally less reactive than bromides or iodides, this step can be facilitated by using electron-rich, bulky phosphine (B1218219) ligands on the palladium catalyst. libretexts.org

Transmetalation: The organoboron reagent, activated by a base, transfers its organic group (e.g., an aryl or vinyl group) to the palladium center, displacing the chloride ion.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the final cross-coupled product. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle. libretexts.org

This pathway is highly effective for creating biaryl structures or introducing other carbon-based functionalities at the C4 position. rsc.org

Factors Governing Regioselectivity and Stereoselectivity in Synthetic Transformations

Regioselectivity

In pyrimidine systems with multiple leaving groups, the site of nucleophilic attack is highly regioselective. For 2,4-dichloropyrimidine (B19661) analogues, nucleophilic substitution overwhelmingly occurs at the C4 position. nih.govmdpi.com Several factors contribute to this pronounced regioselectivity:

Electronic Effects: The two nitrogen atoms in the pyrimidine ring exert a strong electron-withdrawing inductive effect. In a nucleophilic substitution reaction, the intermediate Meisenheimer complex is better stabilized when the negative charge can be delocalized onto the electronegative nitrogen atoms. Attack at the C4 (or C6) position allows for resonance stabilization of the negative charge by one of the adjacent nitrogen atoms. libretexts.orgstackexchange.com Frontier molecular orbital theory also supports this, indicating that the Lowest Unoccupied Molecular Orbital (LUMO) has a larger coefficient at the C4 position compared to C2, making it the preferred site for nucleophilic attack. stackexchange.com

Steric Hindrance: While electronic factors are dominant, steric hindrance can also play a role, particularly with bulky nucleophiles or substituents. However, in the case of 4-chloro-2-(furan-2-yl)-6-methylpyrimidine, the C4 position is generally more accessible than the C2 position, which is flanked by a nitrogen atom and the furan (B31954) ring.

Studies on analogous compounds like 5-bromo-2,4-dichloro-6-methylpyrimidine (B181392) confirm that reaction with ammonia (B1221849) leads to the selective formation of 5-bromo-2-chloro-6-methylpyrimidin-4-amine, highlighting the preferential reactivity of the C4 position. researchgate.net

| Factor | Influence on C4-Substitution | Mechanism |

|---|---|---|

| Electronic Stabilization | Favors attack at C4 | The negative charge of the Meisenheimer intermediate is effectively stabilized through resonance involving the adjacent nitrogen atom at position 3. libretexts.orglibretexts.org |

| LUMO Coefficient | Favors attack at C4 | The LUMO coefficient is generally higher on the C4 carbon compared to C2, indicating it is more electrophilic and a better site for nucleophilic attack. stackexchange.com |

| Steric Factors | Generally favors attack at C4 | The C4 position is often less sterically hindered than the C2 position, which is situated between a nitrogen atom and another substituent. |

Stereoselectivity

Stereoselectivity becomes a critical consideration when the synthetic transformation creates a new chiral center. organic-chemistry.org In the context of 4-chloro-2-(furan-2-yl)-6-methylpyrimidine, this can occur in several ways:

Reaction with a chiral nucleophile.

Introduction of a substituent that makes a prochiral center stereogenic.

Atropisomerism, if rotation around a newly formed single bond (e.g., in a biaryl product from Suzuki coupling) is restricted. nih.gov

The stereochemical outcome of such reactions is governed by the specific reaction conditions, the nature of the substrate, and the catalyst or reagents used. For instance, in asymmetric synthesis, chiral ligands on a metal catalyst can direct the approach of a reactant to one face of the molecule over the other, leading to a high degree of stereoselectivity. researchgate.net

Mechanistic Insights into Catalytic Cycles Involving the Pyrimidine Core

The Suzuki-Miyaura coupling provides a prime example of a catalytic cycle where the pyrimidine core is a key substrate. The efficiency of this cycle with a chloro-pyrimidine substrate is highly dependent on the catalyst system.

Detailed Catalytic Cycle for Suzuki-Miyaura Coupling

| Step | Description | Key Species |

|---|---|---|

| 1. Oxidative Addition | The active Pd(0)Ln catalyst complex inserts into the C-Cl bond of 4-chloro-2-(furan-2-yl)-6-methylpyrimidine. This is often the rate-limiting step for chloro-substrates. | Pd(0) complex, Ar-Cl, Ar-Pd(II)-Cl complex |

| 2. Transmetalation | A base (e.g., K2CO3, Cs2CO3) activates the boronic acid (Ar'-B(OH)2) to form a boronate species [Ar'-B(OH)3]⁻. This species transfers the Ar' group to the Pd(II) center, replacing the chloride ligand. | Ar-Pd(II)-Cl, [Ar'-B(OH)3]⁻, Ar-Pd(II)-Ar' |

| 3. Reductive Elimination | The two organic substituents (Ar and Ar') on the Pd(II) center couple and are eliminated as the final product (Ar-Ar'). This step regenerates the Pd(0) catalyst. | Ar-Pd(II)-Ar', Ar-Ar', Pd(0) complex |

The success of coupling unreactive chlorides like 4-chloro-2-(furan-2-yl)-6-methylpyrimidine has been advanced by the development of specialized catalyst systems. These often feature palladium precursors combined with bulky, electron-rich N-heterocyclic carbene (NHC) or phosphine ligands. These ligands stabilize the Pd(0) state and promote the oxidative addition step, which is otherwise difficult with C-Cl bonds. libretexts.orgresearchgate.net

Exploration of Non-Covalent Interactions in Chemical Processes and Self-Assembly

Non-covalent interactions play a crucial role in the solid-state structure, chemical processing, and potential biological activity of 4-chloro-2-(furan-2-yl)-6-methylpyrimidine. mdpi.com The molecule possesses several features that can participate in these weak forces.

π–π Stacking: Both the pyrimidine and furan rings are aromatic systems capable of engaging in π–π stacking interactions. These interactions, where the electron clouds of the rings overlap, are significant in crystal packing and the formation of self-assembled supramolecular structures. rsc.org

Hydrogen Bonding: While the parent molecule itself is a hydrogen bond acceptor (at the nitrogen and furan oxygen atoms), it is not a donor. However, its derivatives, particularly those formed via SNAr with amines (e.g., 4-amino-2-(furan-2-yl)-6-methylpyrimidine), can act as both hydrogen bond donors (from the amino group) and acceptors. These interactions are fundamental to creating predictable structural motifs in crystal engineering. researchgate.netrsc.org

Halogen Bonding: The chlorine atom at the C4 position can act as a halogen bond donor. This occurs when the electropositive region on the outer surface of the chlorine atom (the σ-hole) interacts with a Lewis base (e.g., a lone pair on an oxygen or nitrogen atom). This type of interaction is increasingly recognized for its importance in directing molecular assembly.

The interplay of these non-covalent forces can be analyzed using techniques like X-ray crystallography and computational methods (DFT) to understand and predict the formation of larger molecular architectures. mdpi.com

Derivatization Strategies and Structure Activity Relationship Studies Chemically Focused

Systematic Chemical Modification of the C4-Position of the Pyrimidine (B1678525) Ring

The C4 position of the pyrimidine ring, bearing a chloro substituent, is the most activated and versatile site for chemical modification on the scaffold. The pyrimidine ring's two nitrogen atoms are electron-withdrawing, which significantly lowers the electron density at the C2, C4, and C6 positions. wikipedia.orgthieme-connect.de This electron deficiency makes the C4 carbon highly susceptible to nucleophilic aromatic substitution (SNAr). The chlorine atom is an excellent leaving group, facilitating a wide range of derivatization reactions.

Nucleophilic Substitution Reactions: A primary strategy for modifying the C4 position involves reaction with various nucleophiles. This allows for the introduction of a wide range of functional groups, significantly altering the molecule's physicochemical properties.

Amination: Reaction with primary or secondary amines is a common and straightforward method to introduce substituted amino groups. These reactions typically proceed under basic conditions or with the amine acting as both nucleophile and base. researchgate.netnih.gov The introduction of an amino group can provide a key hydrogen bond donor/acceptor site, which is often crucial for biological activity.

Alkoxylation/Aryloxylation: Treatment with alkoxides (e.g., sodium methoxide) or phenoxides results in the corresponding ethers. rsc.org This modification can alter the molecule's lipophilicity and steric profile.

Thiolation: Similarly, reacting the chloro-pyrimidine with thiols or thiophenoxides yields thioethers, introducing a sulfur linkage at the C4 position. rsc.org

Palladium-Catalyzed Cross-Coupling Reactions: For the formation of carbon-carbon or carbon-heteroatom bonds, palladium-catalyzed cross-coupling reactions are exceptionally powerful tools.

Suzuki-Miyaura Coupling: This reaction is widely used to couple the C4 position with a variety of aryl or heteroaryl boronic acids or esters. libretexts.orgorganic-chemistry.org This strategy is particularly valuable for building biaryl structures, which are common motifs in pharmacologically active compounds. The reaction requires a palladium catalyst, a phosphine (B1218219) ligand, and a base. organic-chemistry.orgresearchgate.net The choice of ligand can be critical, especially for challenging substrates like chloro-heterocycles. organic-chemistry.org

Other Cross-Coupling Reactions: While Suzuki coupling is prevalent, other methods like Stille (using organotin reagents) or Negishi (using organozinc reagents) coupling could also be employed, although they may have different functional group tolerances and toxicity profiles. libretexts.org

The table below summarizes various derivatization strategies for the C4 position.

| Reaction Type | Reagent/Catalyst | R Group Introduced | Resulting C4-Substituent |

| Amination | R¹R²NH / Base | Alkyl, Aryl, Heterocyclyl | -NR¹R² |

| Alkoxylation | R-ONa | Alkyl, Aryl | -OR |

| Thiolation | R-SNa | Alkyl, Aryl | -SR |

| Suzuki Coupling | R-B(OH)₂ / Pd Catalyst | Aryl, Heteroaryl | -R |

Systematic Chemical Modification of the Furan-2-yl Group at the C2-Position

Pharmacophore Replacement: One key strategy involves the complete replacement of the furan (B31954) ring to mitigate potential metabolic liabilities. Unsubstituted furan moieties can sometimes lead to toxicity concerns, and their replacement with more metabolically stable heterocycles is a common optimization tactic in drug discovery. researchgate.net

Replacement with Substituted Furans: Introducing a methyl group to form a 5-methylfuran can block a potential site of metabolism and improve the pharmacokinetic profile. researchgate.net

Replacement with Other Heterocycles: Replacing the furan with bioisosteres such as thiazole (B1198619) or pyridine (B92270) can maintain or improve biological activity while enhancing metabolic stability. researchgate.net

Direct Functionalization: Standard electrophilic aromatic substitution on the furan ring is also a possibility, although the reactivity of the pyrimidine ring must be considered.

Electrophilic Substitution: Reactions such as nitration or halogenation could potentially occur on the furan ring, likely at the 5-position, which is the most activated site on the furan ring. However, the electron-deficient nature of the pyrimidine ring might deactivate the attached furan towards electrophilic attack.

The table below outlines potential modifications related to the C2-furan-2-yl group.

| Strategy | Modification | Rationale |

| Pharmacophore Replacement | Replace furan with 5-methylfuran | Improve metabolic stability |

| Pharmacophore Replacement | Replace furan with thiazole, oxazole, or pyridine | Bioisosteric replacement, improve pharmacokinetics |

| Direct Functionalization | Electrophilic substitution (e.g., nitration) at furan C5 | Introduce new functional groups |

Systematic Chemical Modification of the Methyl Group at the C6-Position

The methyl group at the C6 position is the least reactive site for post-synthesis modification on the 4-Chloro-2-(furan-2-yl)-6-methylpyrimidine scaffold. Unlike the C4-chloro group, it is not a leaving group, and the C-H bonds of the methyl group are generally robust.

De Novo Synthesis: The most practical and common strategy for introducing diversity at the C6 position is not through derivatization of the final scaffold, but during the initial synthesis of the pyrimidine ring itself. Pyrimidine synthesis often involves the condensation of a 1,3-dicarbonyl compound (or equivalent) with an amidine. By varying the ketone component used in a reaction analogous to the Biginelli synthesis, a wide variety of substituents can be installed at what will become the C6 position. nih.gov For example, using a different alkyl ketone instead of acetone (B3395972) would result in a larger alkyl group at the C6 position.

Condensation Reactions: While less common, it is theoretically possible to deprotonate the methyl group using a very strong base to form an anion, which could then react with electrophiles like aldehydes in a condensation reaction. However, such harsh conditions might not be compatible with the other functional groups on the ring.

The primary strategies for variation at the C6 position are summarized below.

| Strategy | Method | Description |

| De Novo Synthesis | Varying the ketone precursor | Using different ketones (e.g., ethyl methyl ketone, acetophenone) in the initial pyrimidine ring synthesis to install different R groups. |

| Condensation | Deprotonation followed by reaction with an aldehyde | A less common approach requiring harsh conditions to functionalize the existing methyl group. |

Influence of Substituent Electronic and Steric Properties on Chemical Reactivity and Molecular Behavior

The chemical reactivity and molecular behavior of derivatives of 4-Chloro-2-(furan-2-yl)-6-methylpyrimidine are governed by the interplay of electronic and steric effects of its substituents.

Steric Effects: Steric hindrance plays a critical role in dictating the feasibility and outcome of derivatization reactions. The methyl group at C6, while electronically activating for electrophilic substitution at C5, provides steric bulk that can hinder the approach of large nucleophiles to the adjacent C4 position. researchgate.net Similarly, a bulky nucleophile may react more slowly or selectively compared to a smaller one. In structure-activity relationship studies, steric properties are crucial. A substituent may be too large to fit into the binding pocket of a target protein, or its specific size and shape may be essential for creating favorable van der Waals interactions.

Principles for Rational Design of Novel Pyrimidine Scaffolds Based on Chemical Transformations

The 4-Chloro-2-(furan-2-yl)-6-methylpyrimidine core is an excellent scaffold for the rational design of new molecules, particularly enzyme inhibitors. researchgate.net The principles of this design are based on leveraging the chemical reactivity of the scaffold to systematically build molecules that can interact with a biological target in a predictable way.

Exploiting the C4 Handle: The C4-chloro group acts as a versatile chemical "handle." In rational design, this position is used to introduce functional groups designed to interact with specific regions of a protein's active site. nih.govmdpi.com For example, in kinase inhibitor design, a group introduced at C4 might be designed to form hydrogen bonds with the "hinge region" of the ATP-binding pocket. researchgate.net Suzuki coupling is often employed to install rigid aryl groups that can occupy hydrophobic pockets. researchgate.net

Structure-Based Design: Modern drug design often uses computational tools like molecular docking. A library of virtual compounds can be created by modeling the products of the chemical transformations described above (amination, Suzuki coupling, etc.). These virtual molecules are then docked into a model of the target protein to predict which derivatives will have the strongest binding affinity. The most promising candidates are then synthesized and tested, creating an efficient cycle of design, synthesis, and evaluation. mdpi.comresearchgate.net By systematically exploring the chemical space around the core scaffold, novel pyrimidine derivatives with high potency and selectivity can be developed.

Future Research Directions and Unexplored Avenues in 4 Chloro 2 Furan 2 Yl 6 Methylpyrimidine Chemistry

Development of Sustainable and Green Synthetic Methodologies

The principles of green chemistry are increasingly integral to modern synthetic strategies, aiming to reduce environmental impact and enhance efficiency. Future research should prioritize the development of sustainable methods for the synthesis of 4-Chloro-2-(furan-2-yl)-6-methylpyrimidine.

Current synthetic approaches often rely on traditional methods that may involve harsh reagents and generate significant waste. Greener alternatives could include:

Ultrasound- and Microwave-Assisted Synthesis: These techniques can significantly reduce reaction times, improve yields, and often allow for the use of less hazardous solvents. nih.govnih.gov The application of ultrasound and microwave irradiation to the condensation and cyclization steps in the synthesis of the pyrimidine (B1678525) ring could offer substantial improvements in efficiency and sustainability. nih.gov

Multicomponent Reactions (MCRs): Designing a one-pot MCR to assemble the 4-Chloro-2-(furan-2-yl)-6-methylpyrimidine scaffold would be a highly atom-economical approach, minimizing intermediate isolation and purification steps.

Green Catalysts and Solvents: Exploration of biodegradable catalysts and renewable or safer solvent systems, such as water or ionic liquids, could drastically reduce the environmental footprint of the synthesis.

Biocatalysis: Investigating the potential of enzymatic transformations for key synthetic steps could lead to highly selective and environmentally benign processes.

| Green Chemistry Approach | Potential Benefits for Synthesis of 4-Chloro-2-(furan-2-yl)-6-methylpyrimidine |

| Ultrasound-Assisted Synthesis | Reduced reaction times, increased yields, milder reaction conditions. |

| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, potential for solvent-free reactions. |

| Multicomponent Reactions | High atom economy, reduced waste, simplified procedures. |

| Green Catalysts | Lower toxicity, potential for recyclability, improved selectivity. |

| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly. |

Application of Advanced Reaction Technologies (e.g., Flow Chemistry, Photoredox Catalysis)

The adoption of advanced reaction technologies can offer unprecedented control over reaction parameters, leading to improved safety, scalability, and access to novel chemical space.

Flow Chemistry: Continuous flow synthesis offers superior heat and mass transfer, precise control over reaction time and temperature, and the ability to safely handle hazardous intermediates. acs.orghkust.edu.hk A flow-based synthesis of 4-Chloro-2-(furan-2-yl)-6-methylpyrimidine could enable rapid optimization of reaction conditions and facilitate safer scale-up. acs.orghkust.edu.hk The modular nature of flow systems would also allow for the integration of in-line purification and analysis.

Photoredox Catalysis: This rapidly evolving field utilizes visible light to initiate single-electron transfer processes, enabling unique and previously challenging transformations under mild conditions. tandfonline.comresearchgate.net Photoredox catalysis could be explored for the late-stage functionalization of the pyrimidine or furan (B31954) rings of the target molecule, allowing for the introduction of diverse substituents that are difficult to access through traditional methods. tandfonline.comresearchgate.net

Exploration of Novel Chemical Reactivity Patterns and Unconventional Transformations

The unique combination of a chloropyrimidine and a furan moiety in 4-Chloro-2-(furan-2-yl)-6-methylpyrimidine opens up a wide array of possibilities for exploring novel chemical reactivity.

C-H Functionalization: Direct C-H activation and functionalization of both the pyrimidine and furan rings would provide a powerful tool for derivatization without the need for pre-functionalized starting materials. chemcopilot.comnih.gov This could lead to the rapid generation of a library of analogues with diverse substitution patterns.

Cross-Coupling Reactions: The chloro substituent at the 4-position of the pyrimidine ring is a prime handle for various transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. nih.gov These reactions would allow for the introduction of a wide range of aryl, heteroaryl, amino, and alkynyl groups.

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyrimidine ring makes the chloro group susceptible to nucleophilic aromatic substitution. arxiv.org Investigating a broad range of nucleophiles could lead to the synthesis of diverse derivatives with potential biological activity.

Furan Ring Transformations: The furan ring can participate in various transformations, including cycloaddition reactions (e.g., Diels-Alder), ring-opening reactions to yield acyclic compounds with multiple functional groups, and metal-catalyzed rearrangements. nih.govmdpi.com Exploring these reactions could lead to the synthesis of complex polycyclic structures or functionalized open-chain compounds.

Integration with Machine Learning for Retrosynthesis and Reaction Prediction

The application of artificial intelligence (AI) and machine learning (ML) in organic chemistry is revolutionizing how synthetic routes are designed and optimized.

Retrosynthesis Prediction: AI-powered retrosynthesis tools can analyze the structure of 4-Chloro-2-(furan-2-yl)-6-methylpyrimidine and propose novel and efficient synthetic pathways that may not be immediately obvious to a human chemist. chemcopilot.comarxiv.orgsemanticscholar.org These tools can learn from vast databases of known reactions to suggest innovative disconnections and starting materials. chemcopilot.comsemanticscholar.org

Reaction Outcome and Condition Prediction: ML models can be trained to predict the outcome and optimal conditions for reactions involving the 4-Chloro-2-(furan-2-yl)-6-methylpyrimidine scaffold. cam.ac.ukchemai.ioeurekalert.org This can significantly reduce the number of experiments required for optimization, saving time and resources. cam.ac.ukchemai.io By analyzing the electronic and steric properties of the molecule, these models can predict reactivity and selectivity with increasing accuracy. eurekalert.org

Design and Synthesis of Complex Pyrimidine-Based Hybrid Molecules

The 4-Chloro-2-(furan-2-yl)-6-methylpyrimidine scaffold is an excellent starting point for the design and synthesis of more complex hybrid molecules with potentially enhanced biological activities.

Molecular Hybridization: This strategy involves combining the pyrimidine-furan core with other known pharmacophores to create hybrid molecules with dual or synergistic biological activities. mdpi.comresearchgate.netmdpi.com For example, linking the core to other heterocyclic systems known for their anticancer or antimicrobial properties could lead to the discovery of novel therapeutic agents. mdpi.comresearchgate.net

Fused Heterocyclic Systems: The reactive sites on both the pyrimidine and furan rings can be utilized to construct fused polycyclic systems. nih.govacs.orgnih.govacs.orgderpharmachemica.com These rigidified structures could exhibit unique biological profiles due to their constrained conformations.

In Silico Design: Computational tools can be employed to design novel hybrid molecules with desired properties. nih.govresearchgate.netmdpi.commdpi.combiotech-asia.orgnih.govnih.govdovepress.com Molecular docking studies can predict the binding of these designed molecules to specific biological targets, guiding the synthetic efforts towards the most promising candidates. mdpi.comnih.govnih.govdovepress.com

Q & A

Basic: What are the common synthetic routes for preparing 4-Chloro-2-(furan-2-yl)-6-methylpyrimidine?

Methodological Answer:

The synthesis typically involves multi-step organic reactions, starting with the formation of the pyrimidine core. Key steps include:

- Nucleophilic substitution : Introduction of the furan-2-yl group via coupling reactions with halogenated pyrimidine intermediates. For example, 4-chloro-6-methylpyrimidine derivatives react with furan-2-yl thiols or Grignard reagents under controlled conditions .

- Chlorination : Use of chlorinating agents (e.g., POCl₃) to install the chloro substituent at the 4-position of the pyrimidine ring, often requiring anhydrous conditions and catalytic bases like DIPEA .

- Purification : Column chromatography or recrystallization is employed to isolate the final product, with purity confirmed via HPLC or NMR .

Basic: How can computational methods predict the electronic properties of this compound?

Methodological Answer:

Density Functional Theory (DFT) is widely used to calculate:

- HOMO-LUMO gaps : To assess reactivity and charge-transfer potential. Becke’s three-parameter hybrid functional (B3LYP) with exact exchange terms provides accurate predictions for heterocyclic systems .

- Electrostatic potential maps : Visualize electron-rich (furan ring) and electron-deficient (chlorinated pyrimidine) regions, guiding derivatization strategies .

- Thermochemical data : Atomization energies and ionization potentials are computed using gradient-corrected functionals, validated against experimental data .

Advanced: What strategies address regioselectivity challenges during functionalization of the pyrimidine ring?

Methodological Answer:

Regioselectivity is influenced by:

- Substituent effects : The electron-withdrawing chloro group at C4 directs electrophilic attacks to C5 or C6 positions. Steric hindrance from the methyl group at C6 further modulates reactivity .

- Catalytic systems : Palladium catalysts (e.g., Pd(PPh₃)₄) enable Suzuki-Miyaura coupling at C2 with aryl boronic acids, leveraging the furan group’s directing effects .

- Kinetic vs. thermodynamic control : Reaction temperature and solvent polarity (e.g., DMF vs. THF) can shift product ratios in multi-substitution reactions .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- Personal protective equipment (PPE) : Gloves, lab coats, and goggles are mandatory due to potential skin/eye irritation .

- Ventilation : Use fume hoods to avoid inhalation of volatile intermediates (e.g., chlorinated byproducts) .

- Waste disposal : Halogenated waste must be segregated and processed by licensed facilities to prevent environmental contamination .

Advanced: How do electronic effects of the furan substituent influence biological activity?

Methodological Answer:

- Planarity and π-stacking : The furan ring enhances interactions with aromatic residues in enzyme active sites (e.g., kinase inhibitors) .

- Hydrogen-bonding capacity : The oxygen atom in furan participates in H-bonding with target proteins, improving binding affinity .

- Metabolic stability : Furan’s susceptibility to oxidation may reduce in vivo half-life, necessitating structural optimization (e.g., methylation at C5) .

Basic: Which analytical techniques confirm the structure and purity of this compound?

Methodological Answer:

- NMR spectroscopy : ¹H and ¹³C NMR identify substituent positions (e.g., methyl at δ 2.4 ppm, furan protons at δ 6.2–7.4 ppm) .

- Mass spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 225.05) .

- X-ray crystallography : Resolves stereochemical ambiguities and validates bond lengths/angles in the solid state .

Advanced: How can contradictions between computational predictions and experimental reactivity be resolved?

Methodological Answer:

- Benchmarking DFT functionals : Compare B3LYP vs. M06-2X results with experimental kinetics data to identify systematic errors .

- Solvent effects : Include implicit solvent models (e.g., PCM) in calculations to better match lab observations in polar solvents .

- Post-Hartree-Fock methods : Use MP2 or CCSD(T) for critical steps where electron correlation is significant .

Advanced: What are the key considerations in designing SAR studies for derivatives of this compound?

Methodological Answer:

- Substituent libraries : Synthesize analogs with varied groups (e.g., replacing furan with thiophene or altering chloro/methyl positions) .

- Biological assays : Test against target enzymes (e.g., tyrosine kinases) using fluorescence polarization or SPR to quantify IC₅₀ values .

- QSAR modeling : Correlate electronic descriptors (e.g., logP, polar surface area) with activity to prioritize synthetic targets .

Basic: What are the typical applications of this compound in medicinal chemistry?

Methodological Answer:

- Kinase inhibitor scaffolds : The pyrimidine core mimics ATP-binding motifs, making it a candidate for anticancer drug development .

- Antimicrobial agents : Furan-pyrimidine hybrids exhibit activity against Gram-positive bacteria via membrane disruption .

- Neuroprotective agents : Modulation of adenosine receptors has been explored in preclinical models .

Advanced: How does the methyl group at C6 impact steric and electronic properties?

Methodological Answer:

- Steric hindrance : The methyl group restricts rotational freedom, stabilizing specific conformations that enhance target binding .

- Electronic effects : Its electron-donating nature increases electron density at adjacent positions, favoring electrophilic substitutions at C5 .

- Solubility : Hydrophobicity from the methyl group may reduce aqueous solubility, requiring formulation adjustments (e.g., PEGylation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.